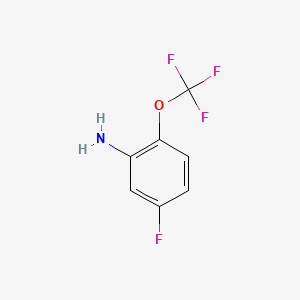

3-(3,5-Dimethoxyphenyl)-2-methyl-1-propene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

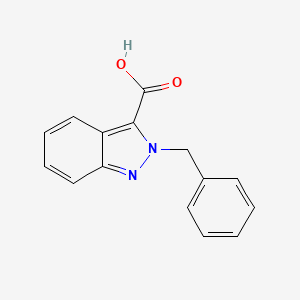

The compound “3-(3,5-Dimethoxyphenyl)-2-methyl-1-propene” is an organic compound, likely part of the phenylpropanoid class of compounds, which are a type of polyphenol . These compounds are often involved in plant defense and have various biological activities .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds, such as 3,5-Dimethoxyphenyl isocyanate, are used as building blocks in organic synthesis . Protodeboronation of pinacol boronic esters has been reported as a method for creating similar structures .Chemical Reactions Analysis

The compound might be involved in reactions similar to those of other phenylpropanoids. For instance, Suzuki–Miyaura coupling is a common reaction involving organoboron reagents .Wissenschaftliche Forschungsanwendungen

Lignin Acidolysis

Research by Yokoyama (2015) delves into the acidolysis of lignin model compounds, revealing intricate mechanisms involving enol ether compounds. The study contributes to our understanding of lignin breakdown, a crucial process in biomass conversion and renewable energy production.

Alzheimer's Disease Imaging

In Alzheimer's research, Nordberg (2007) highlights the development of amyloid imaging ligands, including compounds related to 3-(3,5-Dimethoxyphenyl)-2-methyl-1-propene. This innovation aids in the early detection of Alzheimer's disease, offering a breakthrough in understanding pathophysiological mechanisms.

Downstream Processing of Bioproducts

Xiu & Zeng (2008) review the recovery and purification of biologically produced diols, such as 1,3-propanediol, from fermentation broth. Their findings have implications for the production of bioplastics and renewable chemicals.

Wirkmechanismus

Target of Action

The primary target of 3-(3,5-Dimethoxyphenyl)-2-methyl-1-propene, also known as DPP23, is reactive oxygen species (ROS) generation in cancer cells . It specifically targets genes involved in glutathione metabolism, including CHAC1, GCLC, G6PD, GSTO2, GSTA5, GSTM2, GSR, GPX3/6/8, GGT1, PGD, ATF4, and NAT8B . Among these, CHAC1 is the most responsive to DPP23 treatment .

Mode of Action

DPP23 exerts its antitumor activity through ROS-mediated apoptosis in cancer cells . It alters the global gene expression associated with multiple cellular responses, including oxidative stress and apoptosis . DPP23 may induce GSH depletion through modulation of gene expression, especially those involved in glutathione metabolism .

Biochemical Pathways

DPP23 affects the biochemical pathways related to ROS generation and glutathione metabolism . It upregulates and downregulates multiple genes in these pathways, leading to increased ROS, unfolded protein response, and cell death .

Result of Action

The result of DPP23’s action is the selective killing of cancer cells through ROS-mediated apoptosis . DPP23 treatment leads to an increase in ROS, unfolded protein response, and cell death .

Action Environment

The action of DPP23 can be influenced by various environmental factors. For instance, the presence of endogenous factors such as the electron transport chain, peroxisomes, P450, Fe 2+, NADPH, cyclooxygenase, and lipoxygenase, and exogenous factors such as ultraviolet light, infrared rays, visible light, toxic environments, chemotherapeutics, and inflammation can affect ROS generation . The specific influence of these factors on DPP23’s action, efficacy, and stability requires further investigation.

Eigenschaften

IUPAC Name |

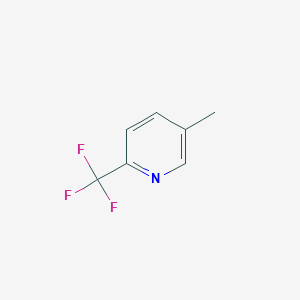

1,3-dimethoxy-5-(2-methylprop-2-enyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-9(2)5-10-6-11(13-3)8-12(7-10)14-4/h6-8H,1,5H2,2-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKKPTZAURBAFLN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CC1=CC(=CC(=C1)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50572601 |

Source

|

| Record name | 1,3-Dimethoxy-5-(2-methylprop-2-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50572601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,5-Dimethoxyphenyl)-2-methyl-1-propene | |

CAS RN |

204846-44-6 |

Source

|

| Record name | 1,3-Dimethoxy-5-(2-methylprop-2-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50572601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Fluorophenyl)sulfanyl]benzoic acid](/img/structure/B1316939.png)

![2-[(4-Chlorophenyl)methyl]indazole-3-carboxylic acid](/img/structure/B1316941.png)